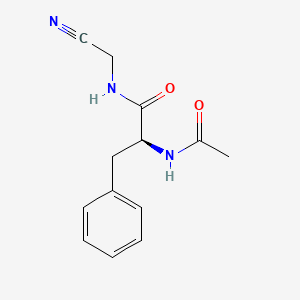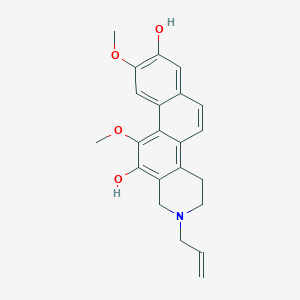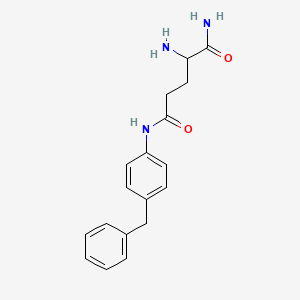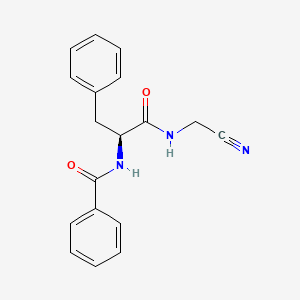
2-Amino-5-oxo-5-(4-phenoxyanilino)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-oxo-5-(4-phenoxyanilino)pentanoic acid is an organic compound belonging to the class of glutamine and derivatives. It is characterized by the presence of an amino group, a ketone group, and a phenoxyanilino moiety attached to a pentanoic acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-oxo-5-(4-phenoxyanilino)pentanoic acid typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-phenoxyaniline with a suitable acylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with a protected amino acid derivative, such as N-protected glutamic acid, under appropriate conditions to form the desired product.
Deprotection and Purification: The final step involves the removal of the protecting groups and purification of the product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-oxo-5-(4-phenoxyanilino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and phenoxyanilino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic and medicinal chemistry .
Aplicaciones Científicas De Investigación
2-Amino-5-oxo-5-(4-phenoxyanilino)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes involved in inflammatory processes.
Industry: It is utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-oxo-5-(4-phenoxyanilino)pentanoic acid involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of leukotriene A-4 hydrolase, an enzyme involved in the inflammatory response. By inhibiting this enzyme, the compound can modulate the production of inflammatory mediators, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Glutamine and Derivatives: Compounds such as L-glutamine and its derivatives share structural similarities with 2-Amino-5-oxo-5-(4-phenoxyanilino)pentanoic acid.
Phenoxy Compounds: Other phenoxy-substituted compounds also exhibit similar chemical properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes makes it a valuable compound for medicinal research .
Propiedades
Fórmula molecular |
C17H18N2O4 |
|---|---|
Peso molecular |
314.34 g/mol |
Nombre IUPAC |
2-amino-5-oxo-5-(4-phenoxyanilino)pentanoic acid |
InChI |
InChI=1S/C17H18N2O4/c18-15(17(21)22)10-11-16(20)19-12-6-8-14(9-7-12)23-13-4-2-1-3-5-13/h1-9,15H,10-11,18H2,(H,19,20)(H,21,22) |
Clave InChI |
YWTHXARKKQRUCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N6-[(4-Nitro)-phenyl]-9-benzyl-2-phenyladenine](/img/structure/B10851567.png)
![N6-methoxy-2-[(4-methoxyphenyl)ethynyl]adenosine](/img/structure/B10851573.png)
![N6-[(4-Amino)-phenyl]-9-benzyl-2-phenyladenine](/img/structure/B10851577.png)
![N6-methoxy-2-[(4-methylphenyl)ethynyl]adenosine](/img/structure/B10851581.png)
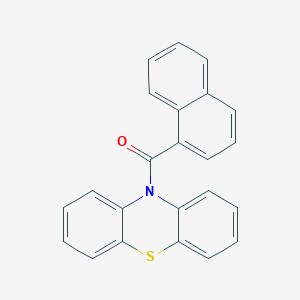

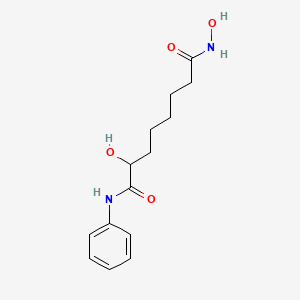
![N6-methoxy-2-[(3-pyridinyl)ethynyl]-adenosine](/img/structure/B10851601.png)
![N-allyl[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851608.png)
